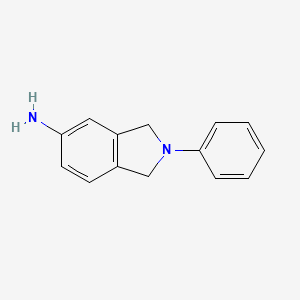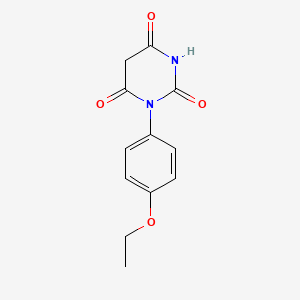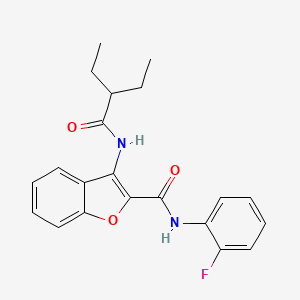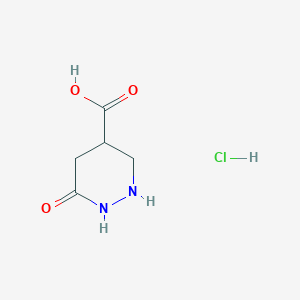
2-Phenylisoindolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Antiproliferative Activity
Research has shown that derivatives of isoindoline, including compounds similar to 2-Phenylisoindolin-5-amine, have significant antiproliferative activities. These compounds have been tested for their effects on various cell lines, with some exhibiting selective effects on specific cell types, like HepG2 cells (Sović et al., 2011).
2. Synthesis and Structural Analysis
The synthesis of isoindolinone derivatives and their structural characterization have been a focus of several studies. Techniques like X-ray crystallography and NMR spectroscopy have been used to determine the molecular structures of these compounds, providing insights into their chemical properties and potential applications (Mancuso et al., 2014).
3. Biochemical Reactions
This compound derivatives have been studied in the context of biochemical reactions, such as the reductive opening of heterocycles. These reactions are key in synthesizing functionalized amines, which are important in various chemical synthesis processes (Almena et al., 1996).
4. Catalytic Applications
The role of isoindolinone derivatives as catalysts in chemical reactions has also been explored. For instance, studies have demonstrated the use of these compounds in the synthesis of pyrrolidones and other complex molecules, highlighting their potential in organic synthesis and industrial applications (Wang et al., 2017).
作用機序
Target of Action
It is known that isoindoline derivatives, which include 2-phenylisoindolin-5-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Isoindoline derivatives are known to interact with their targets and cause changes in cellular processes . For instance, neuromuscular blocking drugs (NMBDs), which include isoindoline derivatives, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .
Biochemical Pathways
It’s worth noting that metabolic networks, which are interconnected pathways of biochemical reactions within living cells, are often influenced by compounds like this compound . These networks control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that polyamines, which include isoindoline derivatives, are essential for the growth and proliferation of mammalian cells and are intimately involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunlight, physical impact, and environmental threats such as bacteria can affect the activity of compounds like this compound .
生化学分析
Biochemical Properties
The biochemical properties of 2-Phenylisoindolin-5-amine are not fully understood yet. It is known that the structure of a biogenic amine can be aromatic and heterocyclic amines This suggests that this compound might interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The cellular effects of this compound are currently under investigation. It is suggested that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives bind with high affinity to multiple receptors , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that most analytical methods are based on “analogue” inputs from sensors of light, electric potentials, or currents . The signals obtained by such sensors are processed using certain calibration functions to determine concentrations of the target analytes
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that the animal model is an indispensable and frequently used intermediate step for testing drugs, drug candidates, and toxic substances
Metabolic Pathways
. This suggests that this compound might be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the transport and distribution of a compound within cells and tissues can be influenced by various factors, including transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that the subcellular localization of this compound could be predicted using similar methods.
特性
IUPAC Name |
2-phenyl-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-8H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCEQMNWZXCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)
![2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2996214.png)


![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
![2-(2-Fluorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2996221.png)
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)
![5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2996225.png)
![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996231.png)
